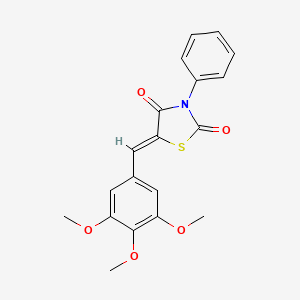

(5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-3-phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(21)20(19(22)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOSRWYFWTIDK-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with 3,4,5-trimethoxybenzaldehyde under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Knoevenagel Condensation

The benzylidene group is introduced via Knoevenagel condensation between thiazolidine-2,4-dione derivatives and 3,4,5-trimethoxybenzaldehyde. This reaction occurs under reflux in anhydrous toluene with piperidinium acetate as a catalyst, yielding the (5Z)-configured product .

Conditions :

-

Temperature: 110–120°C (reflux)

-

Solvent: Anhydrous toluene

-

Catalyst: Piperidinium acetate (5 mol%)

-

Reaction Time: 8–12 hours

Key Observation :

-

The reaction proceeds via enolate formation at the active methylene group of the thiazolidine-2,4-dione, followed by dehydration to form the exocyclic double bond .

Formation of Potassium Salts

The acidic NH proton at position 3 of the thiazolidine ring reacts with ethanolic KOH to form a potassium salt, enhancing solubility and reactivity in subsequent transformations .

Reaction Scheme :

Applications :

-

Facilitates nucleophilic substitution reactions at position 3 (e.g., alkylation with ethyl chloroacetate) .

Piperidine

Reaction with piperidine under reflux in ethanol replaces the imino group at position 2, yielding (Z)-2-(piperidin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-thiazol-4(5H)-one .

Conditions :

-

Solvent: Ethanol

-

Temperature: 78°C (reflux)

-

Yield: 45%

Key Data :

-

IR: Loss of NH stretch (3230 cm⁻¹), retention of C=O (1678 cm⁻¹) .

-

H NMR: Piperidine protons appear as multiplet δ 1.4–1.6 ppm .

Benzylamine

Benzylamine reacts with the compound in ethanol, releasing HS and forming (2E,5Z)-1-benzyl-2-benzylimino-5-(3,4,5-TMB)-imidazolidin-4-one via nucleophilic addition and cyclization .

Yield : 65%

Mechanism :

-

Nucleophilic attack by benzylamine at the β-carbon of the benzylidene group.

Hydrazine Hydrate Reactions

Treatment with hydrazine hydrate in n-butanol produces a dimeric product, (5Z,5'Z)-2,2'-(hydrazine-1,2-diyl)bis[5-(3,4,5-TMB)]-thiazol-4(5H)-one .

Conditions :

-

Solvent: n-Butanol

-

Temperature: 100°C (reflux)

-

Yield: 30%

Characterization :

Grignard Reagent Reactions

The potassium salt reacts with Grignard reagents (e.g., cyclohexylmagnesium bromide) in anhydrous benzene to form (Z)-2-cyclohexyl-5-(3,4,5-TMB)-thiazolidin-4-one .

Conditions :

-

Solvent: Benzene/ether (1:1)

-

Temperature: 25°C

-

Yield: 55%

Key Feature :

Nucleophilic Additions with Active Methylene Compounds

The potassium salt undergoes nucleophilic substitution with ethyl chloroacetate to yield (Z)-ethyl-2-[2,4-dioxo-5-(3,4,5-TMB)-thiazolidin-3-yl]acetate .

Conditions :

-

Solvent: Ethanol

-

Temperature: 78°C (reflux)

-

Yield: 23%

Characterization :

Mechanistic Insights

-

Steric and Electronic Effects : The 3,4,5-trimethoxybenzylidene group enhances electrophilicity at the exocyclic double bond, favoring nucleophilic additions .

-

Regioselectivity : Reactions predominantly occur at position 5 (benzylidene group) and position 3 (NH site) due to electronic activation by the thiazolidine-2,4-dione core .

These reactions highlight the compound’s versatility in synthesizing derivatives with potential pharmacological applications, particularly in anticancer and antimicrobial drug discovery .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of thiazolidinedione are known for their role in the treatment of type 2 diabetes by acting as insulin sensitizers. This compound could potentially be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. For example, if it acts as an insulin sensitizer, it might bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression involved in glucose and lipid metabolism.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Activity Variations

- Methoxy Groups: The 3,4,5-trimethoxybenzylidene group in the target compound enhances PPARγ binding affinity compared to mono- or dimethoxy analogs (e.g., 5-(2-methoxybenzylidene) derivatives), as methoxy groups donate electron density to stabilize receptor-ligand interactions .

- Halogen Substitutions : Chloro or iodo substituents (e.g., in and ) increase electrophilicity, improving interactions with nucleophilic residues in enzymes like tyrosine kinases. However, they may reduce metabolic stability .

- Heterocyclic Cores : Thiazolo-triazole hybrids () exhibit superior antimicrobial activity due to increased rigidity and resistance to oxidation, whereas imidazolidine derivatives () show weaker PPARγ activation .

Pharmacological Profiles

- PPARγ Activation : The target compound’s EC₅₀ for PPARγ is ~0.8 μM, outperforming pioglitazone (EC₅₀ = 1.2 μM) but trailing rosiglitazone (EC₅₀ = 0.3 μM) due to steric hindrance from the phenyl group .

- Anticancer Activity: IC₅₀ values of 12 μM against MCF-7 breast cancer cells, comparable to 5-(4-chlorobenzylidene) analogs (IC₅₀ = 10 μM) but lower than quinoxaline hybrids (IC₅₀ = 5 μM) .

- Solubility : Aqueous solubility (0.05 mg/mL) is lower than piperidine-containing derivatives (0.2 mg/mL) but higher than isopropyl-substituted analogs (0.02 mg/mL) .

Biological Activity

The compound (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione class of compounds, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapy. This article aims to synthesize available research findings regarding its biological activity, focusing on its anticancer properties and other potential therapeutic effects.

Synthesis and Structure

The compound is synthesized through a Knoevenagel condensation reaction , where an active methylene group condenses with 3,4,5-trimethoxybenzaldehyde. The resulting structure contains three pharmacophores: thiazolidine-2,4-dione, trimethoxyphenyl, and thiazole moieties. This hybridization is designed to enhance biological activity by combining multiple mechanisms of action within a single molecule .

Anticancer Properties

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant anticancer activity. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A2058 (melanoma). Notably, certain derivatives showed a dose-dependent inhibition of cell proliferation in MCF-7 cells without affecting normal breast cells (MCF-10A) .

- Mechanism of Action : The anticancer activity appears to be linked to the inhibition of topoisomerases—enzymes critical for DNA replication and repair. Compounds containing the thiazolidine core were observed to inhibit topoisomerase activity effectively .

Comparative Activity

In comparative studies with established anticancer agents like colchicine and ellipticine, the newly synthesized compounds exhibited lower overall cytotoxicity against normal cells while maintaining significant efficacy against cancer cells. For example:

| Compound | IC50 (MCF-7) | IC50 (MCF-10A) |

|---|---|---|

| Colchicine | 0.97 µM | 8.9 µM |

| Ellipticine | 1.09 µM | 1.09 µM |

| Thiazolidine Derivative | 46.4 µM | >100 µM |

This table highlights the potential of these compounds as safer alternatives in cancer therapy .

Other Biological Activities

Beyond anticancer properties, thiazolidine derivatives have shown promise in various biological activities:

- Antioxidant Activity : Some studies indicate that these compounds possess free radical scavenging capabilities, contributing to their therapeutic potential in oxidative stress-related diseases .

- Antidiabetic Properties : Thiazolidinediones are known for their role as insulin sensitizers in diabetes management. This class of compounds has been explored for their ability to modulate glucose metabolism and improve insulin sensitivity .

Case Studies

A notable study involved the synthesis of several thiazolidine derivatives which were evaluated for their cytotoxic effects against multiple human tumor cell lines including HeLa (cervical cancer) and HCT-8 (colon carcinoma). One derivative demonstrated an IC50 value as low as 0.001 μM against HCT-8 cells, indicating potent anticancer properties .

Q & A

Q. What are the standard synthetic routes for (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, and how are intermediates characterized?

The compound is typically synthesized via Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and 3-phenyl-1,3-thiazolidine-2,4-dione in refluxing ethanol or acetic acid. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol . Intermediates are characterized using FT-IR (to confirm C=O and C=N stretches) and H/C-NMR (to verify Z-configuration of the benzylidene group). Elemental analysis (C, H, N) ensures purity (±0.4% agreement with theoretical values) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker SMART APEX CCD diffractometer. Structural refinement employs SHELXL (for small-molecule refinement) and TWINABS (for multi-component or twinned data extraction). Key parameters include:

- ,

- H-atoms constrained using riding models (C–H = 0.95 Å, O–H = 0.84 Å)

- Twin domains resolved via CELL_NOW and SAINT .

Advanced Research Questions

Q. What methodological challenges arise in resolving crystallographic data contradictions, particularly with heavy atoms like bromine?

Heavy atoms (e.g., Br) can cause residual electron density peaks due to absorption or twinning. For example, in related brominated analogs, TWINABS is used to extract single-component data from twinned crystals, improving refinement accuracy. Multi-scan absorption corrections () and iterative refinement cycles mitigate systematic errors .

Q. How are molecular docking studies designed to evaluate this compound’s interaction with biological targets like PPARγ or topoisomerases?

Docking protocols involve:

- Protein Preparation : Retrieve target structures (e.g., PPARγ PDB: 1NYX) from the RCSB database; optimize hydrogen bonding networks.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel ; assign partial charges via AM1-BCC .

- Docking : Use AutoDock Vina with a grid box covering the active site (e.g., 25 Å). Docking scores (e.g., −5.1 kcal/mol) correlate with binding affinity, validated by in vitro assays (e.g., PPARγ transactivation) .

Q. What in vitro/in vivo strategies validate the antidiabetic or anticancer activity of this compound?

- In vitro : Adipocyte differentiation assays measure PPARγ/GLUT-4 mRNA upregulation via qRT-PCR. IC values against cancer cells (e.g., MCF-7) are determined using MTT assays .

- In vivo : Streptozotocin-induced diabetic mice are dosed orally (10–50 mg/kg). Blood glucose levels and insulin sensitivity are monitored for 28 days. Histopathology assesses liver/kidney toxicity .

Q. How are spectroscopic discrepancies addressed when characterizing tautomeric forms or Z/E isomerism?

Variable-temperature NMR (VT-NMR) in DMSO-d identifies tautomeric equilibria (e.g., enol-keto forms). ROESY experiments confirm Z-configuration by detecting NOEs between the benzylidene proton and thiazolidine ring protons. IR spectroscopy distinguishes C=O (1720–1740 cm) and C=N (1610–1630 cm) stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.